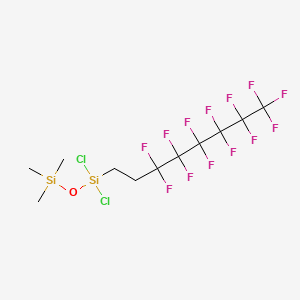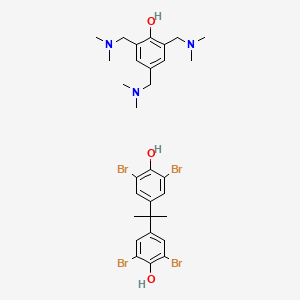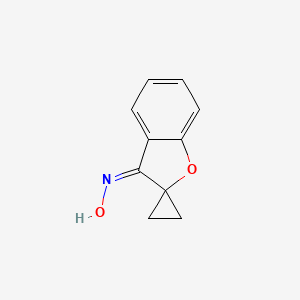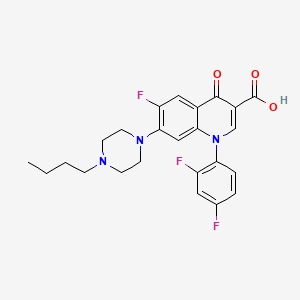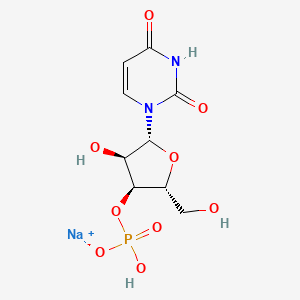
Monosodium 3'-uridinemonophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium 3’-uridinemonophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is a sodium salt of uridine monophosphate, which is a ribonucleotide composed of uridine attached to a phosphate group at the 3’ position. This compound is essential in the synthesis of RNA and is involved in numerous metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium 3’-uridinemonophosphate can be synthesized through the phosphorylation of uridine. The process typically involves the reaction of uridine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, monosodium 3’-uridinemonophosphate is produced using enzymatic methods. Enzymes such as nucleoside phosphorylases are employed to catalyze the phosphorylation of uridine. This method is preferred due to its efficiency and the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Monosodium 3’-uridinemonophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce uridine and phosphoric acid.
Phosphorylation: It can participate in further phosphorylation reactions to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Dephosphorylation: Enzymatic dephosphorylation can convert it back to uridine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Phosphorylation: Requires ATP and specific kinases as catalysts.
Dephosphorylation: Involves phosphatases under physiological conditions.
Major Products Formed:
Hydrolysis: Uridine and phosphoric acid.
Phosphorylation: UDP and UTP.
Dephosphorylation: Uridine.
Aplicaciones Científicas De Investigación
Monosodium 3’-uridinemonophosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in RNA synthesis and is used in studies related to gene expression and regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a supplement to enhance cognitive function.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a flavor enhancer in the food industry.
Mecanismo De Acción
Monosodium 3’-uridinemonophosphate exerts its effects primarily through its involvement in nucleotide metabolism. It serves as a substrate for various enzymes, including kinases and phosphatases, which regulate its conversion to other nucleotides. The compound also participates in the synthesis of RNA, influencing gene expression and cellular function.
Molecular Targets and Pathways:
RNA Polymerase: Utilizes monosodium 3’-uridinemonophosphate as a substrate for RNA synthesis.
Kinases and Phosphatases: Regulate its phosphorylation and dephosphorylation.
Neurotransmitter Pathways: Potentially influences cognitive function through its role in nucleotide metabolism.
Comparación Con Compuestos Similares
Monosodium 3’-uridinemonophosphate is unique due to its specific structure and function. Similar compounds include:
Uridine Monophosphate (UMP): The non-sodium salt form, which also participates in RNA synthesis.
Uridine Diphosphate (UDP): A phosphorylated form involved in glycosylation reactions.
Uridine Triphosphate (UTP): Another phosphorylated form that plays a role in energy transfer and signal transduction.
Uniqueness: Monosodium 3’-uridinemonophosphate is distinct due to its sodium salt form, which may influence its solubility and bioavailability compared to other uridine phosphates.
Propiedades
Número CAS |
56070-36-1 |
|---|---|
Fórmula molecular |
C9H12N2NaO9P |
Peso molecular |
346.16 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.Na/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
KWEHEBFOIOLYPP-IAIGYFSYSA-M |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)[O-])O.[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


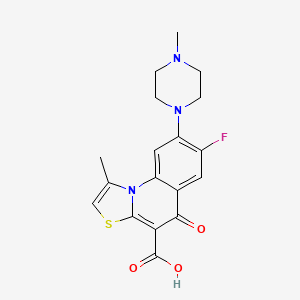



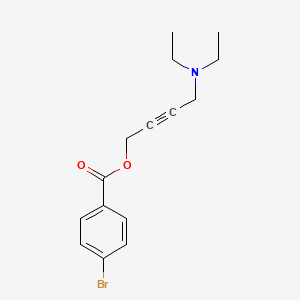
![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)

![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)


